tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazinone ring.
tert-Butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced methods such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions can be performed on the pyrazinone ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-(4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine substituent.
tert-Butyl 6-(6-chloro-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C19H23BrN4O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H23BrN4O3/c1-19(2,3)27-18(26)24-8-7-12-9-14(6-5-13(12)10-24)21-16-17(25)23(4)11-15(20)22-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22) |
InChI Key |
CHYDGRDVOBEVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC(=CN(C3=O)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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